molecular formula C18H23FN4O2 B11118563 3-(1-(2-fluorobenzoyl)piperidin-3-yl)-4-isopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one

3-(1-(2-fluorobenzoyl)piperidin-3-yl)-4-isopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B11118563
M. Wt: 346.4 g/mol
InChI Key: BFCQWVWFLRVSEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(2-FLUOROBENZOYL)PIPERIDIN-3-YL]-1-METHYL-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that features a piperidine ring, a fluorobenzoyl group, and a triazolone moiety

Preparation Methods

The synthesis of 3-[1-(2-FLUOROBENZOYL)PIPERIDIN-3-YL]-1-METHYL-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via an acylation reaction using 2-fluorobenzoyl chloride.

    Formation of the Triazolone Moiety: The triazolone ring is formed through a cyclization reaction involving hydrazine derivatives and isocyanates.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

3-[1-(2-FLUOROBENZOYL)PIPERIDIN-3-YL]-1-METHYL-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[1-(2-FLUOROBENZOYL)PIPERIDIN-3-YL]-1-METHYL-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Biological Research: It is used in biological assays to study its effects on various biological pathways and targets.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-[1-(2-FLUOROBENZOYL)PIPERIDIN-3-YL]-1-METHYL-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

3-[1-(2-FLUOROBENZOYL)PIPERIDIN-3-YL]-1-METHYL-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H23FN4O2

Molecular Weight

346.4 g/mol

IUPAC Name

5-[1-(2-fluorobenzoyl)piperidin-3-yl]-2-methyl-4-propan-2-yl-1,2,4-triazol-3-one

InChI

InChI=1S/C18H23FN4O2/c1-12(2)23-16(20-21(3)18(23)25)13-7-6-10-22(11-13)17(24)14-8-4-5-9-15(14)19/h4-5,8-9,12-13H,6-7,10-11H2,1-3H3

InChI Key

BFCQWVWFLRVSEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NN(C1=O)C)C2CCCN(C2)C(=O)C3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.